Tert-butyl 1h-indol-5-ylcarbamate

Description

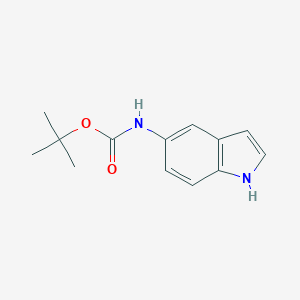

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-indol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLKMYJBZYCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466557 | |

| Record name | 5-N-Boc-amino-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184031-16-1 | |

| Record name | 5-N-Boc-amino-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184031-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 1H-indol-5-ylcarbamate

Abstract

Tert-butyl 1H-indol-5-ylcarbamate (CAS No. 184031-16-1) is a pivotal molecular building block in contemporary medicinal chemistry and drug discovery.[1] Its structure uniquely combines the pharmacologically significant indole nucleus with a tert-butoxycarbonyl (Boc)-protected amine, rendering it an essential intermediate for synthesizing a diverse range of bioactive compounds. This guide offers a comprehensive examination of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application. We will delve into its structural, thermal, and solubility characteristics, supported by detailed, validated experimental protocols and an analysis of its chemical reactivity, particularly the strategic role of the Boc protecting group.

Molecular Structure and Core Identifiers

From a strategic synthesis perspective, the architecture of this compound is its most defining feature. The molecule consists of an indole ring system, where the C-5 position is substituted with a carbamate functional group. This carbamate's nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis due to its stability in various conditions and its clean, acid-labile removal.[2] The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with numerous biological targets.

Caption: Chemical structure of this compound.

The Boc group's presence provides a crucial synthetic handle, allowing for selective reactions on other parts of the indole ring while the amine remains masked. This is paramount in multi-step synthetic routes common in pharmaceutical development.

Summary of Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are fundamental for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 184031-16-1 | [1][3] |

| Molecular Formula | C13H16N2O2 | [3][4] |

| Molecular Weight | 232.28 g/mol | [3][4] |

| Boiling Point | 354 °C | [3] |

| Flash Point | 165.7 °C | [3] |

| Density | 1.216 g/cm³ | [3] |

| Refractive Index | 1.636 | [3] |

| XLogP3 (Lipophilicity) | 2.4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Expert Insights: The XLogP3 value of 2.4 suggests moderate lipophilicity, a favorable characteristic for drug candidates as it often correlates with good membrane permeability and oral bioavailability. The presence of two hydrogen bond donors (the indole N-H and the carbamate N-H) and two acceptors (the carbonyl oxygens) indicates the molecule's potential to form specific, directed interactions with biological targets such as enzyme active sites or protein receptors.

Solubility Profile and Determination

A compound's solubility is a critical determinant of its utility in synthesis, formulation, and biological assays. While specific experimental solubility data for this compound is not widely published, its structural features allow for an expert prediction. The largely nonpolar indole ring and tert-butyl group suggest poor solubility in water but good solubility in common organic solvents.

Predicted Solubility:

-

Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Tetrahydrofuran (THF).

-

Slightly Soluble: Petroleum Ether.

-

Insoluble: Water.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol provides a self-validating system for accurately determining the solubility of the compound in various solvents, a cornerstone for any pre-formulation or process chemistry work.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure saturation) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Causality Note: 24-48 hours is chosen to ensure the dissolution process reaches a true thermodynamic equilibrium, which is crucial for obtaining a reproducible and accurate solubility value, as opposed to a kinetically-controlled, potentially supersaturated state.

-

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a pre-established calibration curve.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound is non-negotiable in a research setting. Spectroscopic analysis is the gold standard for this validation.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is highly characteristic.

-

~6.5-7.8 ppm (multiplets, 6H): A complex series of signals corresponding to the protons on the indole ring and the two N-H protons (indole and carbamate). The N-H protons often appear as broad singlets and can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~28 ppm: Methyl carbons of the Boc group.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~100-140 ppm: Aromatic carbons of the indole ring.

-

~153 ppm: Carbonyl carbon of the carbamate group.

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 233.1285. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

-

Key Fragmentation: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) under ionization is expected, providing strong evidence for the structure.

-

-

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹: N-H stretch (indole).

-

~3300 cm⁻¹: N-H stretch (carbamate).

-

~1680-1720 cm⁻¹: A strong C=O stretch from the carbamate carbonyl group.

-

~1500-1600 cm⁻¹: C=C stretching from the aromatic indole ring.

-

Chemical Stability and Reactivity: The Role of the Boc Group

The chemical behavior of this molecule is dominated by the Boc protecting group. Understanding its stability profile is key to its successful use in synthesis.

-

Stability: The compound is stable under basic (e.g., NaOH, NaHCO₃), nucleophilic (e.g., amines, organometallics), and mild reducing/oxidizing conditions. This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection.

-

Reactivity (Deprotection): The Boc group is specifically designed to be labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like DCM at room temperature will rapidly and cleanly cleave the carbamate, liberating the free 5-aminoindole.

Mechanism: Acid-Catalyzed Deprotection

The deprotection proceeds via a well-established E1 elimination mechanism. The acid protonates the carbonyl oxygen, making the carbamate a better leaving group. The tert-butyl cation that is formed is unstable and rapidly eliminates a proton to form gaseous isobutylene, driving the reaction to completion.

Caption: Logical workflow of the acid-catalyzed Boc-deprotection.

This selective reactivity is the cornerstone of its utility, enabling the strategic unmasking of the amine at the desired stage of a synthetic sequence.

Conclusion

This compound is a well-characterized and synthetically versatile intermediate. Its physicochemical properties—moderate lipophilicity, defined hydrogen bonding capability, and predictable solubility—make it an amenable compound for drug development pipelines. The true power of this molecule lies in its chemical reactivity, specifically the robust yet selectively cleavable Boc protecting group. This feature provides chemists with the precise control needed to construct complex, indole-containing target molecules with high efficiency. The data and protocols provided in this guide serve as an authoritative resource for any researcher aiming to leverage this valuable chemical tool.

References

Tert-butyl 1h-indol-5-ylcarbamate molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 1H-indol-5-ylcarbamate

Introduction

This compound is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug discovery. Structurally, it comprises three key moieties: a biologically significant indole nucleus, a conformationally restrictive carbamate linker, and a sterically influential tert-butoxycarbonyl (Boc) protecting group. This compound serves primarily as a synthetic intermediate, enabling the strategic modification of the indole core for the development of complex therapeutic agents.[1][2] The Boc group temporarily masks the reactive 5-amino functionality, allowing chemists to perform reactions on other parts of the indole ring before deprotection and subsequent derivatization.[3][4][5]

Understanding the precise molecular architecture and conformational dynamics of this compound is paramount. These characteristics dictate its chemical reactivity, stability, and how it can be manipulated to synthesize target molecules with desired pharmacological profiles. This guide provides a comprehensive technical analysis of its structure, elucidated through spectroscopic principles, and explores its conformational landscape, which is largely governed by the rotational isomerism of the carbamate group.

Molecular Structure Elucidation

The structural identity of this compound is defined by its constituent functional groups and their spatial arrangement. Its molecular integrity is routinely confirmed through a combination of spectroscopic techniques.

Core Components:

-

Indole Nucleus: A fused bicyclic aromatic heterocycle that is a common feature in many biologically active compounds and approved drugs.[6]

-

Carbamate Linker (-NH-COO-): An amide-ester hybrid functionality. It is chemically robust and often used as a stable surrogate for a peptide bond in drug design.[1]

-

Tert-butoxycarbonyl (Boc) Group: A bulky protecting group essential for synthetic strategies. It is characterized by its stability in basic and nucleophilic conditions and its facile removal under acidic treatment.[3][4]

Spectroscopic and Physical Data

The definitive structure of this compound is established through a combination of spectroscopic methods that probe its atomic connectivity and chemical environment.

| Property | Data | Source(s) |

| Chemical Formula | C₁₃H₁₆N₂O₂ | [7] |

| Molecular Weight | 232.28 g/mol | [7][8] |

| IUPAC Name | tert-butyl N-(1H-indol-5-yl)carbamate | [7] |

| Appearance | Typically an off-white to crystalline solid | N/A |

| ¹H NMR (Expected) | δ ~1.3-1.5 (s, 9H, -C(CH₃)₃), δ ~6.4-8.0 (m, Ar-H, Indole-H), δ ~8.0 (br s, 1H, Indole N-H), δ ~8.5-9.5 (br s, 1H, Carbamate N-H) | [9][10][11] |

| ¹³C NMR (Expected) | δ ~28 ( -C(CH₃)₃), δ ~80 (-C(CH₃)₃), δ ~100-140 (Indole carbons), δ ~153 (C=O, Carbamate) | [9][10] |

| IR Spectroscopy (cm⁻¹) | ~3400 (Indole N-H stretch), ~3350 (Carbamate N-H stretch), ~2970 (Aliphatic C-H stretch), ~1700 (C=O stretch), ~1500-1600 (Aromatic C=C stretch) | [9][12] |

| Mass Spec (ESI-MS) | m/z 233.1 [M+H]⁺ | [7][9] |

Note: Specific spectral shift values can vary depending on the solvent and experimental conditions.

Crystallographic Insights

Conformational Analysis

The conformational behavior of this compound is dominated by the rotational properties of the carbamate linker. This group's geometry significantly influences the molecule's overall shape and its potential interactions in a biological or chemical system.

Rotational Isomers of the Carbamate Group

Similar to an amide bond, the carbamate functionality is subject to rotational restriction around the N-C(O) bond due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system.[1][16] This gives rise to two primary planar conformations, often referred to as syn and anti (or cis and trans).

-

Anti (trans) Conformation: The C-O and N-H bonds are on opposite sides of the N-C(O) bond. This isomer is generally favored by 1.0–1.5 kcal/mol due to reduced steric and electrostatic repulsion.[1]

-

Syn (cis) Conformation: The C-O and N-H bonds are on the same side. While often higher in energy, for certain carbamates, particularly those with bulky substituents like the Boc group, the energy difference can be minimal, leading to a mixture of both rotamers in solution.[1][17]

The equilibrium between these conformers can be influenced by solvent polarity, temperature, and intra- or intermolecular hydrogen bonding.[1][17]

Computational Modeling

To fully explore the conformational landscape, computational methods such as Density Functional Theory (DFT) are employed.[16][18][19] A conformational search can identify all low-energy structures by systematically rotating the single bonds in the molecule.[16][18] For this compound, these calculations would likely confirm the preference for the anti carbamate conformation while also mapping the rotational energy barrier and identifying other stable rotamers involving the orientation of the entire carbamate group relative to the indole plane.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is a standard procedure in organic synthesis, valued for its high efficiency and reliability.

Protocol: Synthesis via Boc Protection of 5-Aminoindole

This method involves the direct protection of the commercially available 5-aminoindole.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-aminoindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), to the solution to act as an acid scavenger.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture, either as a solid or dissolved in the reaction solvent.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a critical building block. The Boc-protected amine allows for selective functionalization at other positions of the indole ring, most commonly at the N-1 position. After these modifications are complete, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the 5-amino group, which is then available for further reactions, such as amide bond formation, alkylation, or sulfonylation. This strategy is instrumental in building libraries of complex indole derivatives for screening as potential therapeutics, including enzyme inhibitors and receptor modulators.[2][5][6]

Conclusion

This compound is a molecule of fundamental importance in synthetic organic and medicinal chemistry. Its molecular structure is well-defined, featuring a stable indole core protected by a Boc group via a conformationally significant carbamate linker. The conformational landscape is primarily dictated by the syn/anti isomerism of the carbamate, with a general preference for the anti configuration. A thorough understanding of this structure and its conformational propensities, as detailed in this guide, is essential for its effective use in the rational design and synthesis of next-generation indole-based pharmaceuticals.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to Tert-butyl 1H-indol-5-ylcarbamate

An In-depth Technical Resource for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Spectroscopic Features

The chemical structure of Tert-butyl 1H-indol-5-ylcarbamate is foundational to interpreting its spectroscopic data. The molecule consists of a bicyclic indole system with a tert-butoxycarbonyl (Boc) protecting group attached to an amino function at the 5-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the indole ring and the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N1-H (Indole) |

| ~7.80 | d | 1H | H4 |

| ~7.30 | d | 1H | H7 |

| ~7.20 | dd | 1H | H6 |

| ~7.15 | t | 1H | H2 |

| ~6.50 | t | 1H | H3 |

| ~6.40 | br s | 1H | N-H (Carbamate) |

| 1.52 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Indole Protons: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~8.10 ppm). The aromatic protons of the indole nucleus will exhibit characteristic splitting patterns. H4, being ortho to the electron-withdrawing carbamate group, is predicted to be the most deshielded aromatic proton.

-

Carbamate N-H: The proton on the carbamate nitrogen will likely appear as a broad singlet around 6.40 ppm.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.52 ppm, a characteristic signal for the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~153.5 | C=O (Carbamate) |

| ~135.0 | C7a |

| ~132.0 | C5 |

| ~128.0 | C3a |

| ~125.0 | C2 |

| ~118.0 | C6 |

| ~111.0 | C7 |

| ~110.0 | C4 |

| ~102.5 | C3 |

| ~80.0 | -C (CH₃)₃ |

| ~28.5 | -C(C H₃)₃ |

Note: Predicted chemical shifts are based on analysis of similar structures and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate at a downfield chemical shift of around 153.5 ppm.

-

Indole Carbons: The carbon atoms of the indole ring will appear in the aromatic region of the spectrum. The chemical shifts will be influenced by the position relative to the nitrogen atom and the carbamate substituent.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is predicted to appear around 80.0 ppm, while the three equivalent methyl carbons will give a signal at approximately 28.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (Indole) |

| ~3350 | Medium | N-H stretch (Carbamate) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carbamate) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Note: Predicted absorption frequencies are based on typical values for the respective functional groups.

Interpretation of the IR Spectrum:

-

N-H Stretching: Two distinct N-H stretching bands are expected: one for the indole N-H (~3400 cm⁻¹) and another for the carbamate N-H (~3350 cm⁻¹).

-

C-H Stretching: A strong absorption band around 2970 cm⁻¹ will correspond to the C-H stretching vibrations of the tert-butyl group.

-

Carbonyl Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the carbamate.

-

Amide II Band: The N-H bending vibration coupled with C-N stretching will give rise to the characteristic Amide II band around 1530 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted m/z Values for Key Fragments in ESI-MS

| m/z | Ion | Description |

| 233.13 | [M+H]⁺ | Protonated molecular ion |

| 177.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 133.07 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group |

Note: Predicted m/z values are for the most abundant isotopes.

Interpretation of the Mass Spectrum:

The base peak in the electrospray ionization (ESI) mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at m/z 233.13. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 177.09. Further fragmentation can result in the loss of the entire Boc group (100 Da), yielding the 5-aminoindole cation at m/z 133.07.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)

-

Sample Preparation: No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method.

-

Data Acquisition:

-

Instrument: FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on established principles and data from analogous structures. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. Researchers and drug development professionals can leverage this information to ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors.

A Technical Guide to Determining the Solubility of Tert-butyl 1H-indol-5-ylcarbamate in Common Organic Solvents

Abstract

Tert-butyl 1H-indol-5-ylcarbamate is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency of drug development processes. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method followed by HPLC analysis, and offer guidance on data presentation and interpretation. This guide is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. For a compound like this compound, which often serves as a building block in complex synthetic pathways, its solubility dictates the choice of reaction media, impacts reaction kinetics, and is a crucial parameter in designing effective crystallization and purification processes. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in removing impurities, and ultimately, lower yields and higher manufacturing costs.

This guide will equip the reader with the foundational knowledge and practical protocols to accurately assess the solubility of this compound, thereby enabling more informed decisions in the laboratory and during process scale-up.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules. The solubility of this compound in a given organic solvent is primarily influenced by:

-

Polarity: The polarity of both the solute and the solvent is a key determinant of solubility. Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. This compound possesses both polar (the carbamate and indole N-H groups) and nonpolar (the tert-butyl and aromatic indole ring) regions, suggesting it will exhibit a range of solubilities in solvents of varying polarities.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds plays a crucial role. The N-H groups in the indole and carbamate moieties of this compound can act as hydrogen bond donors, while the carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are likely to be effective at solvating this molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Supplying thermal energy shifts the equilibrium towards more solute dissolving. It is standard practice to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and temperatures relevant to biopharmaceutical evaluation (e.g., 37 °C)[1].

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value. The following protocol is a robust and self-validating approach.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

A selection of common organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Figure 1: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Stock Solutions for HPLC Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.

-

-

HPLC Method Development:

-

Develop a suitable HPLC method to quantify the concentration of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

-

Solubility Measurement:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[2][3]

-

Accurately pipette a known volume of each test solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | A common solvent for organic synthesis. |

| Chloroform | CHCl₃ | 4.1 | To be determined | |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | A polar protic solvent capable of H-bonding. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | A polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | A highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A strong organic solvent.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | A moderately polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | A common solvent for extraction and chromatography. |

| Toluene | C₇H₈ | 2.4 | To be determined | A nonpolar aromatic solvent. |

| Hexane | C₆H₁₄ | 0.1 | To be determined | A nonpolar aliphatic solvent. |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Note: The polarity index is a relative measure of a solvent's polarity. Higher values indicate greater polarity.

Structure-Solubility Relationship

The chemical structure of this compound provides clues to its expected solubility behavior.

Figure 2: Key structural features of this compound influencing its solubility.

Based on its structure, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMF and DMSO, as well as in moderately polar solvents such as dichloromethane and ethyl acetate. Its solubility in polar protic solvents like methanol and ethanol is also expected to be significant due to hydrogen bonding capabilities. Conversely, poor solubility is predicted in nonpolar aliphatic solvents like hexane and in water.

Conclusion

This technical guide has provided a comprehensive methodology for the accurate and reproducible determination of the solubility of this compound in common organic solvents. By adhering to the principles of equilibrium solubility and employing the robust shake-flask method coupled with HPLC analysis, researchers can generate high-quality data. This information is invaluable for making informed decisions throughout the drug development pipeline, from reaction optimization and purification to formulation development. The systematic approach outlined herein will contribute to more efficient and successful research and development outcomes.

References

A Comprehensive Technical Guide to Tert-butyl 1H-indol-5-ylcarbamate: Synthesis, Properties, and Applications in Drug Discovery

Prepared by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. Tert-butyl 1H-indol-5-ylcarbamate (CAS No. 184031-16-1) has emerged as a pivotal intermediate, particularly valued for its unique combination of a reactive indole scaffold and a protected amine functionality. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and critical applications, with a focus on the underlying chemical principles and practical experimental insights.

Physicochemical and Structural Characteristics

This compound is a stable, solid compound under standard conditions. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 5-amino position of the indole ring is central to its utility. This group imparts several key features: it deactivates the amine towards many common reagents, preventing unwanted side reactions, while its lability under acidic conditions allows for selective deprotection at a desired stage in a synthetic sequence. This orthogonal protecting group strategy is a cornerstone of modern multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 184031-16-1 | |

| Molecular Formula | C₁₃H₁₆N₂O₂ | |

| Molecular Weight | 232.28 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 350.4°C at 760 mmHg | |

| InChI Key | VGVLKMYJBZYCIS-UHFFFAOYSA-N |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent and effective methods are the Curtius rearrangement of 1H-indole-5-carboxylic acid and the Buchwald-Hartwig amination of a halogenated indole precursor.

Method 1: Curtius Rearrangement

The Curtius rearrangement provides a classic and reliable route to carbamates from carboxylic acids.[2] The reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped by an alcohol.

Conceptual Workflow: Curtius Rearrangement

Caption: Curtius rearrangement workflow for synthesis.

Experimental Protocol: Synthesis via Curtius Rearrangement

-

Activation of the Carboxylic Acid: To a stirred solution of 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (1.2 eq). The mixture is stirred at room temperature for 15 minutes.

-

Formation of the Acyl Azide: Diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-3 hours.

-

Rearrangement and Trapping: Tert-butanol (5.0 eq) is added to the reaction mixture, which is then heated to reflux (approximately 80-90 °C) and maintained for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of DPPA is a safer alternative to sodium azide for the formation of the acyl azide in a one-pot procedure.[3] Toluene is chosen as the solvent due to its high boiling point, which is necessary to facilitate the thermal rearrangement of the acyl azide to the isocyanate. The excess of tert-butanol ensures efficient trapping of the highly reactive isocyanate intermediate.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] This method is particularly useful for coupling amines with aryl halides and offers a high degree of functional group tolerance. A detailed protocol for a similar transformation, the synthesis of tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate, has been reported and can be adapted.[5]

Conceptual Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination (Adapted)

-

Reaction Setup: To an oven-dried Schlenk tube is added 5-bromo-1H-indole (1.0 eq), tert-butyl carbamate (1.2 eq), cesium carbonate (1.4 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).[5]

-

Solvent Addition and Degassing: Anhydrous 1,4-dioxane is added, and the vessel is sealed and flushed with nitrogen gas.[5]

-

Reaction Execution: The reaction mixture is heated to 90 °C and stirred for 20 hours.[5]

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude material is purified by column chromatography on silica gel to yield the desired product.[5]

Self-Validating System: The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the product. The identity and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data

Based on the analysis of similar compounds, the following spectroscopic data are expected for this compound:[6][7]

-

¹H NMR: Resonances corresponding to the indole ring protons, typically in the range of δ 6.5-8.0 ppm. A singlet for the indole N-H proton (often broad) above δ 8.0 ppm. A singlet for the carbamate N-H proton. A singlet at approximately δ 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Signals for the eight aromatic carbons of the indole ring. Resonances for the carbonyl carbon of the carbamate (around δ 153 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).

-

Mass Spectrometry (ESI+): A prominent ion corresponding to [M+H]⁺ at m/z 233.1.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 5-aminoindole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a crucial precursor to this scaffold, enabling the synthesis of a diverse array of therapeutic agents, most notably kinase inhibitors.

Role in the Synthesis of ULK1 Inhibitors

Unc-51 like autophagy activating kinase 1 (ULK1) is a key regulator of autophagy, a cellular process implicated in cancer and neurodegenerative diseases.[9][10] Inhibition of ULK1 is a promising therapeutic strategy, and several potent inhibitors have been developed. This compound is a valuable building block for the synthesis of these inhibitors.

Signaling Pathway Context: ULK1 in Autophagy Initiation

Caption: Simplified ULK1 signaling in autophagy.

In a typical synthetic route, the Boc-protected amine of this compound is deprotected under acidic conditions to yield 5-amino-1H-indole. This free amine can then undergo a variety of coupling reactions, such as nucleophilic aromatic substitution or amide bond formation, to construct the final inhibitor molecule. For instance, 5-amino-1H-indole can be coupled with a substituted pyrimidine core, a common feature in many kinase inhibitors, to generate potent ULK1 inhibitors.[10] The indole scaffold often plays a crucial role in binding to the hinge region of the kinase active site.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its robust and versatile chemistry, centered around the Boc-protected 5-aminoindole core, provides a reliable platform for the construction of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic methodologies detailed in this guide, coupled with an understanding of the underlying chemical principles, should empower researchers to effectively utilize this building block in their drug discovery endeavors.

References

- 1. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 8. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 9. Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Nucleus: A Keystone in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide to Foundational and Modern Synthetic Strategies

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids like vinblastine and the neurotransmitter serotonin, underscores its profound significance.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key synthetic methodologies that have enabled the discovery and development of indole derivatives. We will traverse the historical landscape of classical named reactions and delve into the precision and efficiency of modern catalytic transformations, offering both mechanistic insights and practical, field-proven protocols.

I. The Enduring Legacy: Classical Indole Syntheses

The initial forays into indole synthesis laid the very foundation of heterocyclic chemistry. These methods, while sometimes limited by harsh conditions or narrow substrate scope, remain fundamental to the field and are often employed in contemporary synthesis.

First reported in 1883, the Fischer indole synthesis is arguably the most renowned and widely used method for constructing the indole core.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.

Causality of Experimental Choices: The genius of the Fischer synthesis lies in its elegant simplicity. The choice of an acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or Brønsted acids) is critical for promoting the key[4][4]-sigmatropic rearrangement of the initially formed enehydrazine intermediate. The subsequent loss of ammonia drives the reaction towards the aromatic indole product. The selection of the specific acid and solvent system is often tailored to the reactivity of the substrates to optimize yields and minimize side reactions.

Experimental Protocol: Classic Fischer Indole Synthesis of 2-phenylindole

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add acetophenone (1.0 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until a precipitate (the phenylhydrazone) forms.

-

Cyclization: To the reaction mixture, add a catalytic amount of zinc chloride (ZnCl₂) (0.2-0.5 eq).

-

Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenylindole.

Caption: The Fischer Indole Synthesis Workflow.

The Reissert synthesis provides a pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate.[5][6] This method is particularly useful for preparing indole-2-carboxylic acids, which can be subsequently decarboxylated.

Mechanism and Self-Validation: The reaction proceeds in two main stages. First, a base-catalyzed condensation between the acidic methyl group of o-nitrotoluene and diethyl oxalate forms an o-nitrophenylpyruvate ester.[5][7] The second stage involves a reductive cyclization of this intermediate.[5][8] The use of a reducing agent like zinc in acetic acid or catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation (cyclization) onto the adjacent ketone.[5][9] The successful formation of the indole-2-carboxylic acid validates the occurrence of both the initial condensation and the subsequent reductive cyclization.

Caption: Key stages of the Reissert Indole Synthesis.

II. The Catalytic Revolution: Transition Metal-Mediated Syntheses

The advent of transition metal catalysis, particularly with palladium, has revolutionized indole synthesis. These modern methods offer milder reaction conditions, broader functional group tolerance, and unprecedented control over regioselectivity, making them indispensable tools in drug discovery.[10][11][12]

Palladium-catalyzed cross-coupling reactions have become a powerful platform for constructing the indole nucleus through the formation of key C-C and C-N bonds.[10][13]

-

Heck Coupling: The intramolecular Heck reaction of o-haloanilines bearing an adjacent alkenyl group is a robust method for forming the five-membered pyrrole ring of the indole.[14][15] This approach is particularly valuable for creating substituted indoles by varying the alkene partner.[16][17]

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. In indole synthesis, it's often used in a domino sequence where an o-haloaniline is coupled with an alkyne, and the resulting intermediate undergoes a subsequent cyclization to form the indole.[18][19][20] This strategy provides direct access to 2-substituted indoles.[13]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is widely used for the N-arylation of indoles but can also be employed in intramolecular cyclizations to construct the indole core itself.[21][22][23] Its excellent functional group tolerance makes it a go-to method in complex molecule synthesis. Recent developments have even enabled these reactions in aqueous conditions, enhancing their applicability to biological molecules.[22]

Table 1: Comparison of Key Palladium-Catalyzed Indole Syntheses

| Reaction Name | Key Bond Formed | Typical Substrates | Catalyst System (Example) | Key Advantages |

| Heck Reaction | C-C (intramolecular) | o-Halo-N-alkenylanilines | Pd(OAc)₂, PPh₃, Base | Good for substituted indoles, high regioselectivity.[14][24] |

| Sonogashira Coupling | C-C | o-Haloanilines, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base | Direct access to 2-substituted indoles, mild conditions.[19][25] |

| Buchwald-Hartwig Amination | C-N (intramolecular) | o-Haloanilines with pendant amines | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Excellent functional group tolerance, applicable to complex systems.[23][26] |

Experimental Protocol: Domino Sonogashira Coupling-Cyclization for 2-Arylindole Synthesis

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 eq), the terminal arylacetylene (1.1 eq), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI) (4 mol%).

-

Solvent and Base: Add degassed solvent (e.g., DMF or THF) followed by a degassed base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC. The reaction typically proceeds through the coupled intermediate which cyclizes in situ.

-

Work-up: Once the starting material is consumed, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylindole.

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for indole synthesis.[11][27] These methods bypass the need for pre-functionalized starting materials (like aryl halides), directly coupling C-H bonds with other reactive partners.[12] Rhodium and Ruthenium catalysts have shown remarkable efficacy in directing the functionalization of specific C-H bonds on the aniline precursor to construct the indole ring.[28][29][30]

Authoritative Grounding: The principle of C-H activation involves the oxidative addition of a metal catalyst into a C-H bond, typically guided by a directing group on the substrate. This generates a metallacyclic intermediate which can then react with a coupling partner (e.g., an alkyne or alkene). Subsequent reductive elimination forges the new C-C or C-N bond and regenerates the active catalyst.[31] This approach significantly shortens synthetic sequences and reduces waste compared to traditional cross-coupling methods that require stoichiometric organometallic reagents or halide precursors.[32]

Caption: Generalized workflow for C-H activation in indole synthesis.

III. The Indole Scaffold in Drug Discovery

The versatility of the indole nucleus is reflected in its widespread presence in pharmaceuticals targeting a vast range of diseases.[2][33][34] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with numerous biological targets.[35] Synthetic methodologies are therefore critical for generating libraries of indole derivatives for screening and developing new therapeutic agents.[36][37]

Table 2: Selected Examples of Indole-Containing Drugs and Their Therapeutic Area

| Drug Name | Therapeutic Area | Key Structural Feature |

| Sumatriptan | Anti-migraine | N,N-dimethylsulfonamide at C5 |

| Indomethacin | Anti-inflammatory (NSAID) | N-acyl group, substituted phenyl at C2 |

| Ondansetron | Anti-emetic | Imidazole ring fused to the indole |

| Sunitinib | Anti-cancer (Kinase Inhibitor) | Pyrrole-substituted indolinone core |

The ability to selectively functionalize every position of the indole ring using the synthetic methods described herein is paramount for structure-activity relationship (SAR) studies.[35] For instance, modern catalytic methods allow for the late-stage functionalization of complex indole-containing molecules, accelerating the drug discovery process.[27][32] Furthermore, the development of catalytic asymmetric methods provides enantioselective access to chiral indole derivatives, which is crucial as the biological activity of enantiomers can differ significantly.[4][38][39][40][41]

IV. Conclusion and Future Outlook

The journey of indole synthesis, from the classical thermal cyclizations of Fischer to the nuanced and precise C-H activations of the 21st century, mirrors the evolution of organic chemistry itself. While classical methods remain relevant, the future undoubtedly lies in the development of even more efficient, selective, and sustainable catalytic systems. The ongoing exploration of first-row transition metals, photoredox catalysis, and biocatalysis promises to open new frontiers in the construction of this privileged scaffold. For researchers in drug discovery, a deep understanding of this rich synthetic landscape is not merely academic; it is the essential toolkit for building the next generation of medicines that will address the world's most pressing healthcare challenges.[33][34]

References

- 1. The biosynthesis and genetic engineering of bioactive indole alkaloids in plants | Semantic Scholar [semanticscholar.org]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]

- 4. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research.rug.nl [research.rug.nl]

- 27. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 28. researchgate.net [researchgate.net]

- 29. Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives [mdpi.com]

- 30. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. discovery.researcher.life [discovery.researcher.life]

- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 38. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]

- 39. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Substituted Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] From vital biomolecules like the neurotransmitter serotonin and the hormone melatonin to potent alkaloids and targeted synthetic drugs, the indole scaffold has consistently proven to be a "privileged structure" in the quest for novel therapeutics.[3][4] Its unique electronic properties and the amenability of its core structure to substitution at various positions allow for the fine-tuning of pharmacological profiles, leading to a broad spectrum of biological activities.[5] This guide provides a comprehensive exploration of the significant therapeutic potential of substituted indole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the key experimental protocols used to validate these biological effects, offering a technical resource for professionals engaged in drug discovery and development.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and indole derivatives have emerged as a highly promising class of compounds.[6][7] Several FDA-approved anticancer drugs, such as sunitinib and panobinostat, feature the indole core, underscoring its clinical significance.[8] Substituted indoles exert their anticancer effects through diverse mechanisms, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][10]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer prowess of indole derivatives stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.[11] Key mechanisms include:

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[3] Many indole-based compounds, including the natural vinca alkaloids, function as potent anti-mitotic agents by disrupting microtubule dynamics.[3] For instance, certain chalcone-indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Indole scaffolds serve as a valuable template for the design of kinase inhibitors. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor that effectively blocks signaling pathways involved in tumor growth and angiogenesis.

-

Induction of Apoptosis: A fundamental characteristic of cancer cells is their ability to evade programmed cell death (apoptosis). Substituted indoles can trigger apoptosis through various intrinsic and extrinsic pathways. Some indole hydrazide derivatives, for instance, have been shown to induce apoptosis and cause DNA damage in cancer cells.[12]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are essential for DNA replication and transcription. Indole derivatives can act as topoisomerase inhibitors, leading to DNA damage and cell death.[9]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Several indole-containing compounds have been developed to inhibit key components of this pathway, offering a targeted approach to cancer therapy.[13]

Diagram: Key Anticancer Mechanisms of Substituted Indoles

Caption: Diverse anticancer mechanisms of substituted indoles.

B. Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

| Substitution Position | Substituent Type | Observed Anticancer Activity | Reference |

| N1 | Alkyl, Aryl, Heterocyclyl | Modulation of activity and selectivity. N-alkylation can enhance potency. | [8] |

| C2 | Aryl, Heteroaryl | Often crucial for activity. 2-Arylindoles show significant potential. | [14] |

| C3 | Chalcone, Hydrazide, Acrylamide | Introduction of various functionalities at C3 has led to potent tubulin inhibitors and apoptosis inducers. | [6][8][12] |

| C5 | Electron-withdrawing groups (e.g., -CN) | Can enhance anti-proliferative activity. | [15] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary screening for anticancer activity.[16][17]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test indole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Indole and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[18][19][20]

A. Mechanism of Action: Disrupting Microbial Viability

Substituted indoles employ various mechanisms to inhibit microbial growth:

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to antibiotic resistance. Indole derivatives have been shown to effectively inhibit biofilm formation in various pathogenic bacteria.[3]

-

Enzyme Inhibition: Certain indole derivatives can target essential microbial enzymes. For example, some indole diketopiperazine alkaloids show significant binding affinity to the FabH protein in Escherichia coli, a key enzyme in bacterial fatty acid synthesis.[21]

-

Membrane Disruption: The lipophilic nature of the indole ring allows some derivatives to intercalate into and disrupt the integrity of microbial cell membranes.[3]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of indole derivatives is influenced by their structural features.

| Indole Scaffold Modification | Key Substituents | Observed Antimicrobial Activity | Reference |

| Indole-Triazole Hybrids | Triazole moiety | Showed excellent antifungal activities against Candida albicans and Candida krusei. | [22] |

| Indole Diketopiperazines | Fused pentacyclic or spiro-pentacyclic structures | The core skeleton is crucial for activity, with open-ring structures often showing higher potency. | [21] |

| C3-Substituted Indoles | Amino-alkylation | Can lead to potent antibacterial agents. | [23] |

| Halogenation | Bromine at C5 | Can enhance antifungal activity. | [24] |

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] It is a standard in vitro method for assessing the potency of new antimicrobial compounds.

Step-by-Step Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test indole derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

III. Antiviral Activity: A Promising Frontier

Indole-containing compounds have also demonstrated significant potential as antiviral agents, with activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[4][15][25] The commercially available antiviral drug Arbidol (umifenovir) features an indole core and is used for the treatment of influenza.[25]

A. Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of indole derivatives are diverse and often target specific stages of the viral life cycle:

-

Entry and Fusion Inhibition: Some indole derivatives can prevent viruses from entering host cells. Arbidol, for example, inhibits the fusion of the viral envelope with the host cell membrane.[25] Certain indole-based compounds have also been developed as HIV-1 fusion inhibitors by targeting the gp41 transmembrane glycoprotein.[26]

-

Reverse Transcriptase Inhibition: Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. Indole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[25]

-

Integrase Inhibition: HIV integrase is another key enzyme that facilitates the integration of the viral genome into the host cell's DNA. N-arylindoles have been identified as inhibitors of HIV-1 integrase.[25]

-

Replication Complex Interference: Some novel indole alkaloid derivatives have been shown to inhibit Dengue and Zika virus infection by interfering with the viral replication complex, specifically targeting the NS4B protein.[27]

Diagram: Antiviral Targets of Substituted Indoles

Caption: Key viral targets of substituted indole derivatives.

B. Structure-Activity Relationship (SAR) Insights

The development of potent antiviral indole derivatives relies on understanding their SAR.

| Indole-based Scaffold | Key Structural Features | Observed Antiviral Activity | Reference |

| Bis-indole compounds | 6-6' linkage | Submicromolar activity against HIV-1 cell-cell and virus-cell fusion. | [26] |

| Indole-3-yl piperazine derivatives | (R)-Me at piperazine 2-position | Potent HIV-1 attachment inhibitor. | [15] |